N-(3-aminobutyl)-4-chloro-2-methylbenzenesulfonamide;hydrochloride
Description
N-(3-aminobutyl)-4-chloro-2-methylbenzenesulfonamide;hydrochloride is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents. This compound is characterized by the presence of an aminobutyl group, a chloro-substituted methylbenzene ring, and a sulfonamide group, making it a versatile molecule for various chemical reactions and applications.
Properties
IUPAC Name |
N-(3-aminobutyl)-4-chloro-2-methylbenzenesulfonamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN2O2S.ClH/c1-8-7-10(12)3-4-11(8)17(15,16)14-6-5-9(2)13;/h3-4,7,9,14H,5-6,13H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFPHEQDCRKUHGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)S(=O)(=O)NCCC(C)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-aminobutyl)-4-chloro-2-methylbenzenesulfonamide;hydrochloride typically involves the following steps:
Formation of the sulfonamide group: This can be achieved by reacting 4-chloro-2-methylbenzenesulfonyl chloride with 3-aminobutylamine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Hydrochloride formation: The resulting sulfonamide is then treated with hydrochloric acid to form the hydrochloride salt, which enhances the compound’s solubility and stability.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can improve the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-aminobutyl)-4-chloro-2-methylbenzenesulfonamide;hydrochloride can undergo various chemical reactions, including:
Substitution reactions: The chloro group on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and reduction reactions: The aminobutyl group can be oxidized to form corresponding imines or reduced to form amines.
Condensation reactions: The sulfonamide group can participate in condensation reactions with aldehydes or ketones to form imines or Schiff bases.
Common Reagents and Conditions
Substitution reactions: Typically involve nucleophiles like sodium azide or thiourea in polar solvents such as dimethylformamide (DMF) at elevated temperatures.
Oxidation reactions: Can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction reactions: Often use reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution reactions: Yield substituted sulfonamides.
Oxidation reactions: Produce imines or oximes.
Reduction reactions: Result in the formation of primary or secondary amines.
Scientific Research Applications
N-(3-aminobutyl)-4-chloro-2-methylbenzenesulfonamide;hydrochloride has several scientific research applications:
Medicinal chemistry: Used as a building block for the synthesis of antibacterial agents and enzyme inhibitors.
Biological studies: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Industrial applications: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3-aminobutyl)-4-chloro-2-methylbenzenesulfonamide;hydrochloride involves its interaction with biological targets such as enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, thereby inhibiting the enzyme and preventing the synthesis of folic acid in bacteria. This leads to the antibacterial activity of the compound.
Comparison with Similar Compounds
Similar Compounds
- N-(3-aminopropyl)-4-chloro-2-methylbenzenesulfonamide
- N-(3-aminobutyl)-4-chloro-2-methylbenzenesulfonamide
- N-(3-aminopentyl)-4-chloro-2-methylbenzenesulfonamide
Uniqueness
N-(3-aminobutyl)-4-chloro-2-methylbenzenesulfonamide;hydrochloride is unique due to its specific aminobutyl chain length, which can influence its binding affinity and selectivity towards biological targets. The presence of the hydrochloride salt also enhances its solubility and stability, making it more suitable for various applications compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
